molecular formula C5H13NO2S B1289220 (3-Methanesulfonylpropyl)(methyl)amine

(3-Methanesulfonylpropyl)(methyl)amine

Cat. No.: B1289220
M. Wt: 151.23 g/mol
InChI Key: HWICGHDJCTXYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methanesulfonylpropyl)(methyl)amine is a tertiary amine featuring a methanesulfonyl (-SO₂CH₃) group attached to a propyl chain and a methyl (-CH₃) substituent. The methanesulfonyl group introduces strong electron-withdrawing properties, which may enhance stability and influence reactivity compared to aliphatic or aromatic amines.

Key structural features:

  • Tertiary amine: Reduces basicity compared to primary/secondary amines but increases steric hindrance.

Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

N-methyl-3-methylsulfonylpropan-1-amine

InChI

InChI=1S/C5H13NO2S/c1-6-4-3-5-9(2,7)8/h6H,3-5H2,1-2H3

InChI Key

HWICGHDJCTXYBB-UHFFFAOYSA-N

Canonical SMILES

CNCCCS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
(3-Methanesulfonylpropyl)(methyl)amine C₅H₁₃NO₂S Tertiary amine, methanesulfonyl Hypothesized use in catalysis or drug design (inferred from sulfonyl analogs)
1-(3-Methanesulfonylpropyl)-piperazine dihydrochloride C₈H₁₈Cl₂N₂O₂S Piperazine, methanesulfonyl, dihydrochloride Used in pharmaceutical synthesis (e.g., kinase inhibitors)
(3S)-1-Methanesulfonylpyrrolidin-3-amine C₆H₁₄N₂O₂S Pyrrolidine, methanesulfonyl, primary amine Chiral building block for bioactive molecules
Methyl diethanol amine (MDEA) C₅H₁₃NO₂ Tertiary amine, hydroxyl groups CO₂ capture via chemisorption (2.63 mmol CO₂/g capacity)
[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine C₁₂H₁₉NS Benzyl, methylsulfanyl, tertiary amine Intermediate in agrochemical synthesis

Key Observations :

  • Electron-withdrawing vs. donating groups : Methanesulfonyl groups (as in the target compound) reduce basicity compared to hydroxyl groups in MDEA, which facilitate CO₂ chemisorption .
  • Steric effects : Tertiary amines like the target compound and MDEA exhibit lower reactivity toward electrophiles but higher thermal stability .

Physicochemical Properties

  • Polarity : The methanesulfonyl group increases water solubility compared to alkyl-substituted amines (e.g., MDEA’s solubility: ~1,000 g/L at 20°C ).
  • Basicity : Expected pKa ~7–8 (lower than MDEA’s pKa ~8.5) due to electron-withdrawing sulfonyl group .

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